Origin and Significance:
- Mercaptan odorant: Similar to other thiols, tert-nonanethiol's strong odor makes it a candidate as a mercaptan odorant, which are additives used to detect natural gas leaks as natural gas itself is odorless [3].
- Intermediate in organic synthesis: The thiol group (-SH) in tert-nonanethiol can be used as a functional group in organic synthesis for further reactions to produce other desired molecules [2].
Molecular Structure Analysis
The molecular structure of tert-Nonanethiol consists of a nine-carbon chain (nonane) with a branched methyl group at the tertiary position (tert-) and a thiol group (-SH) attached at the end of the chain [1].
Here are some key features of its structure:
- Branching: The presence of the methyl group at the tertiary position creates a branched structure compared to a linear nonane molecule. This branching can affect the packing and interactions of the molecule with other molecules.
- Hydrophobic chain: The nonane chain is hydrophobic (water-fearing) due to its long chain of carbon and hydrogen atoms. This property influences the solubility and partitioning behavior of the molecule.
- Polar thiol group: The thiol group (-SH) has a polar S-H bond, making it slightly soluble in water and able to participate in hydrogen bonding with other polar molecules.
Chemical Reactions Analysis
Synthesis:
tert-Nonanethiol can be synthesized through various methods, including:
- Alkylation of thiols: Reacting a tert-alkyl halide with a thiolate salt (e.g., sodium sulfide) can produce tert-nonanethiol [2].
(Example) Equation:
tert-Cl + NaSH -> C9H19S + NaCl
(tert-butyl chloride + sodium hydrogen sulfide -> tert-nonanethiol + sodium chloride)
- Hydrothiolation of alkenes: Reacting a tert-alkene with hydrogen sulfide (H2S) in the presence of a catalyst can yield tert-nonanethiol [2].
Decomposition:
Under high temperatures or in the presence of strong oxidizing agents, tert-nonanethiol can decompose to form various products, including hydrocarbons, sulfur oxides, and water [2]. The specific decomposition pathway depends on the reaction conditions.
Other Reactions:
The thiol group in tert-nonanethiol can undergo various reactions typical of thiols, such as:
- Oxidation to disulfides: tert-Nonanethiol can be oxidized to form a disulfide bond with another thiol molecule [2].
- Alkylation: The thiol group can react with alkylating agents to form thioethers [2].
Physical And Chemical Properties Analysis
Data on some physical and chemical properties of tert-nonanethiol is limited. Here's what we can find:
- Physical State: Colorless liquid [1].
- Odor: Strong, unpleasant odor [1].
- Boiling Point: Estimated to be around 200-220 °C based on similar compounds [2].
- Solubility: Slightly soluble in water due to the polar thiol group. More soluble in organic solvents like hexane and toluene due to the nonane chain [2].
- Stability: Relatively stable under normal conditions. Decomposes at high temperatures or with strong oxidizing agents [2].
Data Citation: